Orysastrobin
Overview
Description
Orysastrobin is a novel strobilurin fungicide . It was discovered and patented by BASF Aktiengesellschaft in 1995 . It has been shown to be highly effective against two major diseases of rice plants, blast (Magnaporthe grisea) and shealth blight (Thanatephorus cucumeris) both in rice nursery box treatment and granular treatment of an established rice crop . It is systemic in action and has long residual activity that reduces the number of applications at later stages of rice growth .
Molecular Structure Analysis
The chemical name of Orysastrobin is (2E)-2-(methoxyimino)-2-[2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl]-N-methyl acetamide (IUPAC) . Its molecular formula is C18H25N5O5 . The average mass is 391.422 Da and the monoisotopic mass is 391.185577 Da .
Chemical Reactions Analysis
Orysastrobin’s biochemical mode of action is the inhibition of the mitochondrial respiration chain by binding to the cytochrome bc1 complex at the Qo site . It’s worth noting that resistance to QoI fungicides can occur due to mutations in the cytochrome b gene in several plant pathogens .
Physical And Chemical Properties Analysis
Orysastrobin appears as white crystals . It has a melting point of 99°C . Its solubility in water is 80.6mg/L at 20°C . It has a moderate aqueous solubility, is volatile and, based on its chemical properties, is mobile and can be expected to leach to groundwater .
Scientific Research Applications
Induction of Systemic Resistance in Plants
Orysastrobin has been shown to induce systemic resistance in plants. This chemical fungicide, classified as a “quinone outside inhibitor” (QoI), can decrease disease severity in plants such as Arabidopsis thaliana when inoculated with Pseudomonas syringae pv. tomato DC3000 . The treatment with orysastrobin correlates with reduced bacterial populations in plant tissue, offering protection at a level comparable to other inducers of the salicylic acid (SA) defense pathway .
Activation of Defense Pathways
The application of orysastrobin activates specific defense pathways in plants. It does not induce the SA-pathway marker gene PR1a but does induce AtVSP1.2 in the jasmonic acid (JA) pathway and PDF1.2 in the ethylene (ET) defense pathway . This suggests that orysastrobin can prime plants to resist a variety of pathogens and abiotic stresses by activating these pathways .
Control of Rice Plant Diseases
Orysastrobin has been found highly effective against major diseases of rice plants, such as blast (Magnaporthe grisea) and sheath blight (Thanatephorus cucumeris) . Its efficacy extends from rice nursery box treatment to granular treatment of established rice crops, showcasing its versatility in disease management .
Future Directions
Orysastrobin has the potential to protect plants from a large array of pathogens and abiotic stresses . Future work will examine protection offered by Orysastrobin to other pathosystems and abiotic stress to understand the value of activation of the JA/ET - defense pathway . Orysastrobin could be combined with other protectants, such as acibenzolar-S-methyl, probenazole, BABA, and 2R, 3R-butanediol, for more effective control of bacterial and other diseases .
properties
IUPAC Name |
(2E)-2-[2-[[(E)-[(3E,4E)-3,4-bis(methoxyimino)pentan-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O5/c1-12(20-25-4)16(22-26-5)13(2)21-28-11-14-9-7-8-10-15(14)17(23-27-6)18(24)19-3/h7-10H,11H2,1-6H3,(H,19,24)/b20-12+,21-13+,22-16+,23-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIPUJPTQJYEQK-ZLHHXESBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C(=NOC)C(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C(=N\OC)/C(=N/OCC1=CC=CC=C1/C(=N\OC)/C(=O)NC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058036 | |
Record name | Orysastrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Orysastrobin | |
CAS RN |
248593-16-0 | |
Record name | Orysastrobin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=248593-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orysastrobin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248593160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orysastrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetamide, α-(methoxyimino)-2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]-N-methyl-, (αE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORYSASTROBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU1TM1224D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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